2-[(Morpholin-4-yl)methyl]-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione
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Overview
Description
2-[(Morpholin-4-yl)methyl]-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione is a complex organic compound that features a morpholine ring, a nitrophenyl group, and a phenylpropane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Morpholin-4-yl)methyl]-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione typically involves multiple steps. One common method involves the reaction of 3-nitrobenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate is then reacted with morpholine and formaldehyde under Mannich reaction conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(Morpholin-4-yl)methyl]-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Halogenated or nitrated derivatives depending on the reagent used.
Scientific Research Applications
2-[(Morpholin-4-yl)methyl]-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(Morpholin-4-yl)methyl]-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[(Morpholin-4-yl)methyl]-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione: shares similarities with other morpholine-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
649560-60-1 |
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Molecular Formula |
C20H20N2O5 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-(morpholin-4-ylmethyl)-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C20H20N2O5/c23-19(15-5-2-1-3-6-15)18(14-21-9-11-27-12-10-21)20(24)16-7-4-8-17(13-16)22(25)26/h1-8,13,18H,9-12,14H2 |
InChI Key |
XNXKESWKXMPNBR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(C(=O)C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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